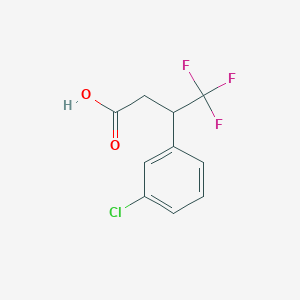

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Description

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by a 3-chlorophenyl group attached to the third carbon of a butanoic acid backbone, with three fluorine atoms substituting the terminal methyl group. This compound is part of a broader class of halogenated and fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and bioactivity .

Properties

Molecular Formula |

C10H8ClF3O2 |

|---|---|

Molecular Weight |

252.62 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid |

InChI |

InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16) |

InChI Key |

VTETUSCOVHNUEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and high throughput. The choice of solvents and catalysts may also be optimized to reduce environmental impact and improve overall sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Positional Isomers: 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid

Key Differences :

- Substituent Position: The chlorine atom on the phenyl ring is para to the butanoic acid chain in 3-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid, whereas in its positional isomer 2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS 1502758-86-2), the phenyl group is attached to the second carbon of the butanoic acid backbone .

- Physicochemical Properties :

- Molecular Weight : Both isomers share the molecular formula C₁₀H₈ClF₃O₂ (MW: ~252.62 g/mol), but differences in stereoelectronic effects may influence solubility and reactivity.

- Collision Cross-Section (CCS) : For the 2-(3-chlorophenyl) isomer, predicted CCS values range from 147.6–160.4 Ų depending on adduct formation (e.g., [M+H]⁺: 151.8 Ų; [M-H]⁻: 147.6 Ų) .

| Property | 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid | 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid |

|---|---|---|

| Substituent Position | Phenyl at C3 | Phenyl at C2 |

| Molecular Formula | C₁₀H₈ClF₃O₂ | C₁₀H₈ClF₃O₂ |

| Predicted CCS ([M+H]⁺) | Not reported | 151.8 Ų |

| CAS Number | Not available | 1502758-86-2 |

Functional Group Variations: 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid

Key Differences :

- Molecular Weight: Reduced to 197.16 g/mol (C₇H₁₀F₃NO₂) due to the smaller cyclopropyl group .

- Applications: This derivative is used in peptide synthesis and as a building block for bioactive molecules, highlighting the versatility of trifluorobutanoic acid scaffolds .

Trifluorobutanoic Acid Derivatives with Alternative Halogenation

- 4,4,4-Trifluorobutanoic Acid (CAS 406-93-9): Simpler structure lacking aromatic substitution. Molecular formula C₄H₅F₃O₂ (MW: 142.08 g/mol). Used as a precursor for agrochemicals and fluorinated polymers .

- 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic Acid: Features a hydroxyl group and reduced fluorine substitution. Demonstrates how hydroxylation and fluorine positioning affect acidity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.